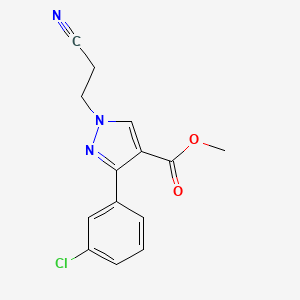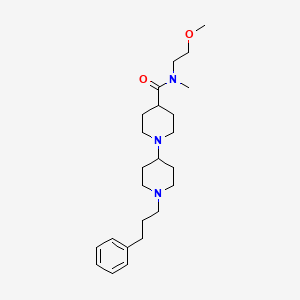
N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPh-DNQX, is a potent competitive antagonist of the ionotropic glutamate receptor. This chemical compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
DPh-DNQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This prevents the binding of glutamate, which is the natural ligand of the receptor, and blocks the receptor's activity.
Biochemical and Physiological Effects
DPh-DNQX has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DPh-DNQX can block the activity of AMPA receptors in a dose-dependent manner. In vivo studies have shown that DPh-DNQX can block the induction of long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPh-DNQX has several advantages as a research tool. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, DPh-DNQX also has some limitations. It is not selective for the AMPA receptor and can also block the activity of kainate receptors. In addition, it has a relatively short half-life, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several potential future directions for research involving DPh-DNQX. One area of research could be to investigate the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of research could be to develop more selective antagonists of the AMPA receptor that do not have the limitations of DPh-DNQX. Finally, DPh-DNQX could be used as a tool to investigate the role of AMPA receptors in various physiological processes, such as synaptic plasticity, learning, and memory.
Métodos De Síntesis
The synthesis of DPh-DNQX involves a multi-step process that starts with the reaction between 2,5-dimethylphenylamine and 2-naphthoyl chloride to form 2-naphthyl-2,5-dimethylphenylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
DPh-DNQX has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. This chemical compound has been shown to block the activity of AMPA receptors, which are involved in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-19-12-13-20(2)25(16-19)28(32(30,31)24-10-4-3-5-11-24)18-26(29)27-23-15-14-21-8-6-7-9-22(21)17-23/h3-17H,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMUMQUNQVEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)

![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)
![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4983570.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)